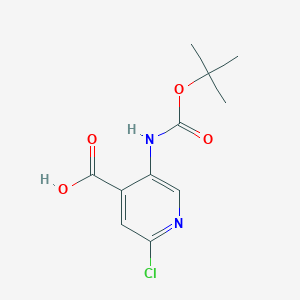![molecular formula C12H8N4 B179012 3-Phenylpyrido[2,3-e][1,2,4]triazine CAS No. 123348-63-0](/img/structure/B179012.png)
3-Phenylpyrido[2,3-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpyrido[2,3-e][1,2,4]triazine is a heterocyclic organic compound that has been synthesized and studied for its potential applications in scientific research. This compound has garnered attention due to its unique structural features and potential biological activities. In
Scientific Research Applications
3-Phenylpyrido[2,3-e][1,2,4]triazine has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential anticancer, antiviral, and antibacterial activities. It has also been explored for its potential as a fluorescent probe for imaging applications. The unique structural features of this compound make it an attractive target for further research.
Mechanism Of Action
The mechanism of action of 3-Phenylpyrido[2,3-e][1,2,4]triazine is not fully understood. However, it has been proposed that this compound may exert its biological activities through interactions with cellular targets such as enzymes and receptors. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical And Physiological Effects
Studies have shown that 3-Phenylpyrido[2,3-e][1,2,4]triazine exhibits a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and reduce viral replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to exhibit antibacterial activity against a range of bacterial strains.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Phenylpyrido[2,3-e][1,2,4]triazine in lab experiments is its unique structural features, which make it an attractive target for further research. Additionally, this compound has shown potential biological activities that could be useful in a range of applications. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications. Further research is needed to fully assess the advantages and limitations of using this compound in lab experiments.
Future Directions
There are many potential future directions for research on 3-Phenylpyrido[2,3-e][1,2,4]triazine. One direction could be to further explore the mechanism of action of this compound, in order to better understand its potential biological activities. Another direction could be to investigate the potential use of this compound as a fluorescent probe for imaging applications. Additionally, further research could be done to assess the potential toxicity of this compound and its suitability for use in various applications. Overall, there is much potential for further research on 3-Phenylpyrido[2,3-e][1,2,4]triazine and its potential applications in scientific research.
Synthesis Methods
The synthesis of 3-Phenylpyrido[2,3-e][1,2,4]triazine involves the reaction of 2-aminopyridine with phenyl isocyanate in the presence of a catalyst such as triethylamine. The resulting compound is then further reacted with hydrazine hydrate to yield the final product. This synthesis method has been optimized and studied extensively in the literature.
properties
CAS RN |
123348-63-0 |
|---|---|
Product Name |
3-Phenylpyrido[2,3-e][1,2,4]triazine |
Molecular Formula |
C12H8N4 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
3-phenylpyrido[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C12H8N4/c1-2-5-9(6-3-1)11-14-12-10(15-16-11)7-4-8-13-12/h1-8H |
InChI Key |
CQZVASFGEQKIDQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)N=N2 |
synonyms |
3-Phenylpyrido[2,3-e][1,2,4]triazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



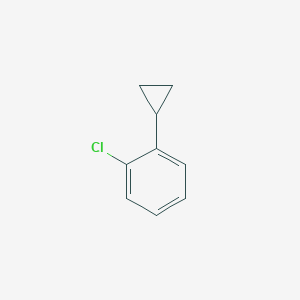
![tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B178934.png)

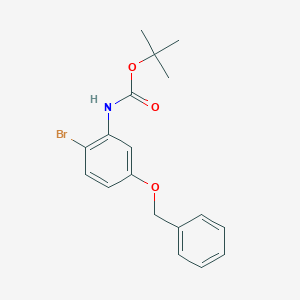

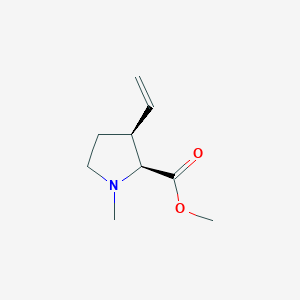
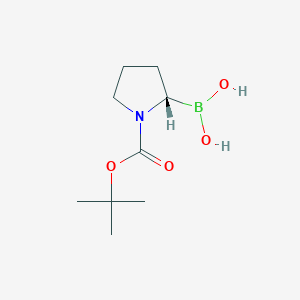
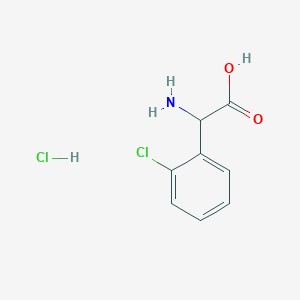
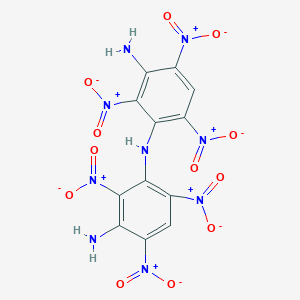
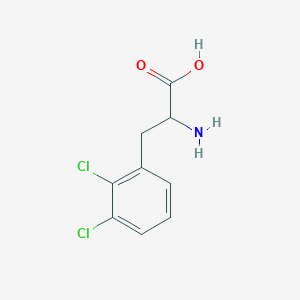
![Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester](/img/structure/B178970.png)


